physical and chemical properties of methyl 2,2,2-trimethoxyacetate
physical and chemical properties of methyl 2,2,2-trimethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2,2-trimethoxyacetate is a carboxylic acid ester characterized by a central carbon atom bonded to three methoxy groups and a methyl ester functionality. Its unique orthoester-like structure suggests potential applications in organic synthesis and medicinal chemistry, where the strategic introduction of methyl and methoxy groups can influence a molecule's physicochemical and biological properties. This document provides a detailed overview of the known physical, chemical, and safety data for methyl 2,2,2-trimethoxyacetate, along with a detailed experimental protocol for its synthesis.
Core Physical and Chemical Properties
The fundamental physicochemical properties of methyl 2,2,2-trimethoxyacetate are summarized below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O5 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.129 g/mL at 25 °C | [1] |
| Boiling Point | 70 °C at 8 Torr | [1] |
| Flash Point | 82 °C | [1] |
| Refractive Index | n20/D 1.413 | [1] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 18370-95-1 | [1] |
| SMILES | COC(=O)C(OC)(OC)OC | |
| InChI | InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 |
Chemical Reactivity and Stability
While specific reactivity studies on methyl 2,2,2-trimethoxyacetate are not extensively documented in publicly available literature, its chemical behavior can be inferred from its structural features, namely the ester and orthoester-like functionalities.
Hydrolysis: Like other esters, methyl 2,2,2-trimethoxyacetate is susceptible to hydrolysis under both acidic and basic conditions.
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Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will likely hydrolyze to form 2,2,2-trimethoxyacetic acid and methanol. The orthoester-like moiety may also be sensitive to acidic conditions, potentially leading to further decomposition.
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Base-Catalyzed Saponification: Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, is expected to yield the corresponding carboxylate salt (sodium or lithium 2,2,2-trimethoxyacetate) and methanol. The general mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Stability: The compound should be stored in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent decomposition.
Experimental Protocols
The following section details a published experimental protocol for the synthesis of methyl 2,2,2-trimethoxyacetate.
Synthesis of Methyl 2,2,2-trimethoxyacetate
This protocol describes a two-step synthesis starting from methyl 2,2-dichloro-2-methoxyacetate.
Step 1: Reaction with Methanol and Pyridine
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Materials:
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Methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.)
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Anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.)
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Anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.)
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Anhydrous ether (150 mL)
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Procedure: a. Add methyl 2,2-dichloro-2-methoxyacetate to a 500 mL round bottom flask. b. Cool the reaction flask to 0 °C in an ice bath. c. Slowly add anhydrous methanol over 5 minutes with stirring. d. Immediately dilute the reaction mixture with anhydrous ether. e. Maintaining the temperature at 0 °C, slowly add anhydrous pyridine through a constant pressure dropping funnel over 1 hour. f. After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes. g. Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form. h. Filter the mixture through a fritted glass filter and wash the collected solid with ether. i. Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.
Step 2: Reaction with Pyrrolidine and Purification
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Materials:
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Light yellow oil from Step 1
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Pyrrolidine (25 mL)
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Procedure: a. Cool the oily substance to 0 °C in an ice bath. b. Add pyrrolidine dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color. c. After the addition, continue stirring at 0 °C for 30 minutes. d. Perform vacuum distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C. e. Collect the final product, methyl 2,2,2-trimethoxyacetate, at 2 Torr and 58 °C as a colorless liquid (yield: 44 g, 80%).
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR (400 MHz, DMSO-d6): δ 3.80 (s, 3H), 3.30 (s, 9H).
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Mass Spectrometry (EI): Molecular ion peak (M+) at m/z 145.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow and a logical diagram of the potential relevance of methylated compounds in drug discovery.
Caption: Synthesis workflow for methyl 2,2,2-trimethoxyacetate.
